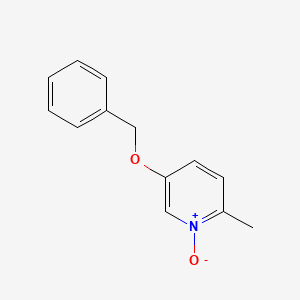
5-Benzyloxy-2-methylpyridine 1-oxide
概要
説明
5-Benzyloxy-2-methylpyridine 1-oxide is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a benzyloxy group attached to the 5th carbon and a methyl group attached to the 2nd carbon . The 1st nitrogen in the pyridine ring is oxidized .科学的研究の応用
Synthesis and Biological Properties
- Cyclic Phosphotriesters Derivatives : Research by Hunston et al. (1984) explored derivatives of 2'-deoxy-5'-O-1",3",2"-dioxaphosphacyclohex-2" -yluridine 2"-oxide, including compounds with benzyloxy groups. These compounds were evaluated for their inhibitory effects on leukemia cells, showcasing potential medicinal applications (Hunston et al., 1984).
Chemistry and Reactivity
- Benzylation of Alcohols : Poon and Dudley (2006) described the use of a stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, for converting alcohols into benzyl ethers. This demonstrates the compound's utility in organic synthesis (Poon & Dudley, 2006).
Anticancer Activity
- Benzo[6,7]oxepino[3,2-b] Pyridine Derivatives : Thongaram et al. (2020) reported on a reaction involving 3-hydroxy-2-methylpyridine 1-oxide that yielded compounds with activity against human colorectal cancer cells. This highlights the role of such compounds in the development of anticancer drugs (Thongaram et al., 2020).
Novel Compound Synthesis
- Pyridine Derivatives Synthesis : Jovanovic et al. (1986) reported the synthesis and structural analysis of 10-phenylpyrido[3,2-b][1,4]benzothiazine 5-oxide, obtained from the oxidation of a related compound. This research contributes to the broader understanding of pyridine derivatives in chemical synthesis (Jovanovic et al., 1986).
Pharmaceutical Applications
- FLAP Inhibitors Development : Stock et al. (2011) explored compounds with pyridine moieties, like 5-methylpyridin-2-ylmethoxy, for their potential as FLAP inhibitors, which are relevant in the treatment of asthma (Stock et al., 2011).
Electrophilic Reactions
- Study of Electrophilic Reactions : Smirnov et al(1974) studied the electrophilic reactions of 5-benzyl-3-hydroxypyridine 1-oxide, revealing increased reactivity in aminomethylation and iodination due to the insertion of the N-oxide group. This research is significant in understanding the reactivity of such compounds in organic chemistry (Smirnov et al., 1974).
作用機序
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
The mode of action of 5-Benzyloxy-2-methylpyridine 1-oxide involves its reaction with other compounds in a chemical synthesis process . For instance, it can react with 3-chloroperbenzoic acid in the presence of sodium hydrogencarbonate under specific conditions . The compound interacts with its targets, leading to changes in their chemical structure and properties .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions . The exact molecular and cellular effects would depend on the specific reactions it’s involved in and the compounds it interacts with .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other compounds, and the specific chemical environment .
生化学分析
Biochemical Properties
5-Benzyloxy-2-methylpyridine 1-oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been observed to interact with other biomolecules such as glutathione, a key antioxidant in cellular defense mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular response to oxidative stress. By activating this pathway, the compound enhances the expression of antioxidant genes, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to changes in their activity. For example, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates. Additionally, the compound can modulate gene expression by interacting with transcription factors such as Nrf2, leading to the activation of antioxidant response elements and subsequent upregulation of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects by enhancing antioxidant defense mechanisms and protecting against oxidative stress. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the overactivation of certain cellular pathways and the accumulation of reactive metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes biotransformation in the liver, where it is metabolized to various intermediates. These intermediates can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The primary metabolic pathway of this compound involves oxidation and conjugation reactions, leading to the formation of water-soluble metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound has been observed to localize primarily in the cytoplasm and the endoplasmic reticulum, where it interacts with various enzymes and proteins. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals. These modifications ensure that the compound reaches its intended site of action, thereby exerting its biochemical effects .
特性
IUPAC Name |
2-methyl-1-oxido-5-phenylmethoxypyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBMNGYRVLBROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)OCC2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496280 | |
| Record name | 5-(Benzyloxy)-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59781-09-8 | |
| Record name | Pyridine, 2-methyl-5-(phenylmethoxy)-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59781-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)
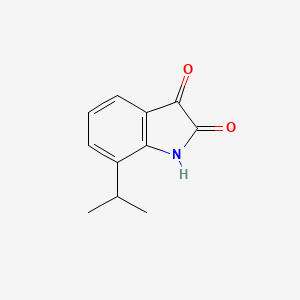

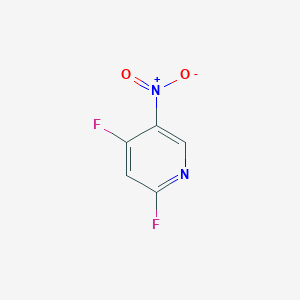
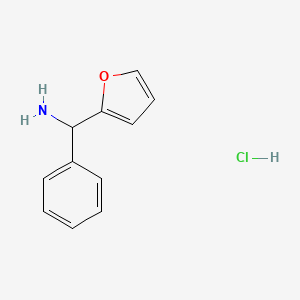




![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)

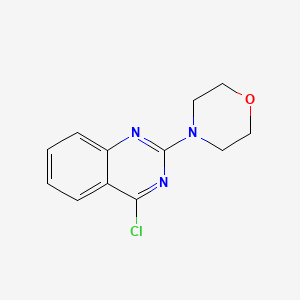
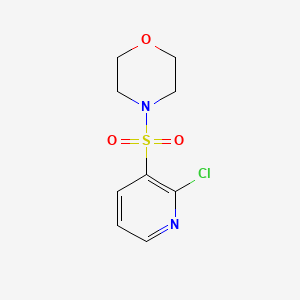
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)
